

Knockout Mouse Models: A Comparative Guide to Validating the PrRP System

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Compound of Interest		
Compound Name:	Prolactin-Releasing Peptide (12- 31), rat	
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For researchers, scientists, and drug development professionals, understanding the function of the Prolactin-Releasing Peptide (PrRP) system is crucial for exploring its therapeutic potential in metabolic and neurological disorders. This guide provides a comprehensive comparison of knockout mouse models used to validate the PrRP system, supported by experimental data and detailed methodologies. We also explore alternative techniques for functional validation, offering a broader perspective for your research.

The PrRP system, consisting of the neuropeptide PrRP and its primary receptor, GPR10, has emerged as a significant regulator of energy homeostasis, stress responses, and other physiological processes. To elucidate its precise functions, researchers have predominantly relied on genetic knockout mouse models, which provide invaluable insights by observing the physiological consequences of gene inactivation.

Performance Comparison: GPR10 Knockout vs. Wild-Type Mice

Studies utilizing GPR10 knockout (KO) mice have consistently demonstrated a distinct metabolic phenotype compared to their wild-type (WT) littermates. The absence of a functional PrRP receptor leads to observable changes in body weight, food intake, and key metabolic hormones.

Key Phenotypic Differences



GPR10 KO mice typically exhibit a late-onset obesity phenotype, characterized by a gradual increase in body weight and adiposity. This is often accompanied by hyperphagia, an increase in food consumption. Furthermore, the disruption of PrRP signaling leads to alterations in circulating levels of leptin and insulin, key hormones in metabolic regulation.

Parameter	Wild-Type (WT) Mice	GPR10 Knockout (KO) Mice	References
Body Weight	Normal growth trajectory	Significant increase in body weight with age, particularly in males on a standard diet.[1]	[1][2]
Food Intake	Normal	Hyperphagic, showing increased daily food consumption.[1][2]	[1][2]
Body Composition	Normal fat mass	Significant increases in body fat.[2]	[2]
Plasma Leptin	Normal levels	Elevated plasma leptin levels.[2]	[2]
Plasma Insulin	Normal levels	Elevated plasma insulin levels.[2]	[2]
Glucose Tolerance	Normal	Decreased glucose tolerance.[2]	[2]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are summaries of key methodologies employed in the characterization of GPR10 knockout mice.

Generation of GPR10 Knockout Mice







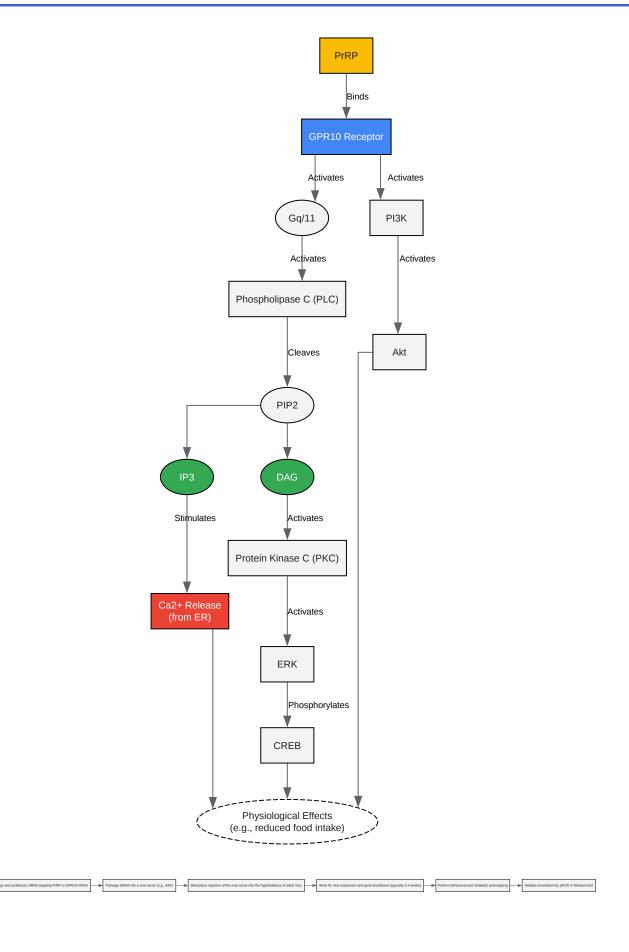
The generation of GPR10 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Gpr10 gene.

Experimental Workflow for Generating GPR10 Knockout Mice











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References

- 1. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
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